molecular formula C16H14N2O4 B1210941 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- CAS No. 55145-14-7

1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-

Cat. No. B1210941
CAS RN: 55145-14-7
M. Wt: 298.29 g/mol
InChI Key: ADEORFBTPGKHRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to this compound involves complex reactions including the interaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones, leading to the formation of various substituted 2H-1-benzopyran-2-ones and pyrano[3,2-c]benzopyran-2,5-dione derivatives (Ornik et al., 1990). The efficiency of this synthesis pathway highlights the versatility of the starting materials and the conditions under which these complex fused ring systems can be constructed.

Molecular Structure Analysis

The molecular structure of compounds within this family, including 1H-Pyrrole-2,5-dione derivatives, is characterized by complex ring systems that are confirmed through spectroscopic methods (IR, 1H- and 13C-NMR, and EI-MS) along with elemental analyses. The structural features are crucial for understanding the reactivity and physical properties of these compounds (Alizadeh & Ghanbaripour, 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by the presence of the pyrrole-2,5-dione and benzopyran moieties. These structural elements enable a range of chemical transformations, including cyclization reactions and the formation of various fused and substituted heterocyclic structures. For instance, ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and related diones exhibit diverse chemical reactivities, leading to compounds with significant bioactivity (Mosti et al., 1994).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Complex Organic Compounds : The compound has been utilized in the synthesis of various complex organic compounds. This includes the preparation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, a reagent for preparing substituted 3-(benzyloxycarbonyl)amino-4H-quinolizin-4-ones, 2H-pyran-2-ones, and 2H-1-benzopyran-2-ones among others. These compounds have diverse applications in organic and medicinal chemistry (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).

  • Preparation of Pyrrole and Pyranone Derivatives : It's used in the synthesis of derivatives like 3-benzoylamino substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and 2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione derivatives. These derivatives are important in the study of organic compounds and their potential applications in various fields of chemistry (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).

  • Facilitation in Organic Syntheses : This compound aids in the efficient one-pot synthesis of complex molecules such as 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, which have potential applications in various chemical syntheses (Alizadeh & Ghanbaripour, 2013).

  • Development of Novel Organic Compounds : Its use has led to the creation of new organic compounds with potential applications in different fields, such as electroluminescent layers in technology (Dobrikov, Dobrikov, & Aleksandrova, 2011).

  • Application in Analytical Chemistry : The compound has been used in spectrofluorometric methods for determining specific substances in biological samples (Ivashkiv, 1984).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, as well as investigation into its potential applications, given its classification as a coumarin derivative . Further studies could also explore its pharmacological properties, as some pyrrole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .

properties

IUPAC Name

1-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-11-5-4-10(17(2)3)8-12(11)22-16(21)15(9)18-13(19)6-7-14(18)20/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEORFBTPGKHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069001
Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
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Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-

CAS RN

55145-14-7
Record name N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide
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Record name N-(7-Dimethylamino-4-methylcoumarinyl)maleimide
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Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
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Record name 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1H-pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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